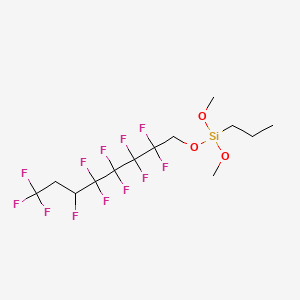

Dodecafluoroheptylpropyltrimethoxysilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dodecafluoroheptylpropyltrimethoxysilane is a fluorinated organosilane compound with the molecular formula C13H18F12O3Si. It is known for its unique properties, including high thermal stability, hydrophobicity, and chemical resistance. These characteristics make it valuable in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dodecafluoroheptylpropyltrimethoxysilane can be synthesized through a multi-step process involving the reaction of fluorinated alcohols with chlorosilanes. The typical synthetic route involves the following steps:

Fluorination: The starting material, a heptanol derivative, is fluorinated using a fluorinating agent such as sulfur tetrafluoride.

Silane Coupling: The fluorinated alcohol is then reacted with chloropropyltrimethoxysilane in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure efficient mixing and temperature control.

Purification: The product is purified using techniques such as distillation or chromatography to achieve high purity levels suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: Dodecafluoroheptylpropyltrimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methanol.

Condensation: The silanols formed can further condense to create siloxane bonds, leading to the formation of cross-linked networks.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

Major Products:

Silanols: Formed during hydrolysis.

Siloxanes: Result from the condensation of silanols.

Aplicaciones Científicas De Investigación

Dodecafluoroheptylpropyltrimethoxysilane has a wide range of applications in scientific research, including:

Surface Modification: It is used to modify surfaces to create hydrophobic and oleophobic coatings, enhancing water and oil repellency.

Nanotechnology: Utilized in the functionalization of nanoparticles to improve their dispersion and stability in various solvents.

Biomedical Applications: Employed in the development of biocompatible coatings for medical devices to reduce biofouling and improve biocompatibility.

Catalysis: Acts as a catalyst support material due to its thermal stability and chemical resistance.

Mecanismo De Acción

The mechanism of action of dodecafluoroheptylpropyltrimethoxysilane involves its ability to form strong covalent bonds with surfaces through the silane groups. The fluorinated tail imparts hydrophobicity and chemical resistance, making it effective in creating protective coatings. The molecular targets include hydroxyl groups on surfaces, which react with the silane groups to form stable siloxane bonds.

Comparación Con Compuestos Similares

Octadecyltrimethoxysilane: Another organosilane used for surface modification but with a longer alkyl chain.

Hexadecyltrimethoxysilane: Similar to octadecyltrimethoxysilane but with a slightly shorter alkyl chain.

Perfluorooctyltriethoxysilane: A fluorinated silane with a different alkyl chain length and ethoxy groups instead of methoxy groups.

Uniqueness: Dodecafluoroheptylpropyltrimethoxysilane is unique due to its specific combination of a fluorinated tail and trimethoxysilane group, providing a balance of hydrophobicity, chemical resistance, and reactivity with surfaces. This makes it particularly effective for applications requiring durable and protective coatings.

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,8,8,8-dodecafluorooctoxy-dimethoxy-propylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F12O3Si/c1-4-5-29(26-2,27-3)28-7-9(15,16)12(22,23)13(24,25)11(20,21)8(14)6-10(17,18)19/h8H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTSNEJGMVFUEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](OC)(OC)OCC(C(C(C(C(CC(F)(F)F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F12O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro-](/img/structure/B567055.png)

![1-(3-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)propyl)pyrrolidin-2-one](/img/structure/B567058.png)

![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B567060.png)

![2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B567067.png)

![6'-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B567074.png)